molecular formula C17H14N6OS B2591971 N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034520-99-3

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2591971
CAS No.: 2034520-99-3
M. Wt: 350.4
InChI Key: MHPOFMANEAVVMN-UHFFFAOYSA-N
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Description

N-{[5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked via a carboxamide group to a pyridinylmethyl moiety substituted with a methylpyrazole. The benzothiadiazole moiety is known for its electron-deficient properties, enabling interactions with biological targets such as enzymes or receptors . The pyridinylmethyl-pyrazole substituent may enhance solubility or modulate binding affinity through steric and electronic effects.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-23-10-14(9-20-23)13-4-11(6-18-8-13)7-19-17(24)12-2-3-15-16(5-12)22-25-21-15/h2-6,8-10H,7H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPOFMANEAVVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling.

    Preparation of Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Preparation of Pyridine Moiety: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Preparation of Benzothiadiazole Moiety: Benzothiadiazole can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

The final step involves the coupling of these moieties through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Key Features Reference
N-{[5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide (Target) Benzothiadiazole-carboxamide Pyridinylmethyl group with 1-methylpyrazole Not explicitly provided Combines electron-deficient benzothiadiazole with polar pyridine-pyrazole for potential dual bioactivity.
N-{[5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(naphthalen-1-yl)acetamide (BG14975) Acetamide Naphthalen-1-yl group instead of benzothiadiazole 356.42 Hydrophobic naphthyl substituent may enhance membrane permeability but reduce polar interactions.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6d) Thiadiazine-pyrazole hybrid Chlorophenyl-thiadiazine and diphenylpyrazole Not provided Thiadiazine introduces a saturated sulfur-nitrogen ring, potentially altering conformational flexibility.
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide Benzimidazole-pyrazole carboxamide Nitro group on pyrazole; benzimidazole instead of benzothiadiazole 362.34 Nitro group may confer electron-withdrawing effects, while benzimidazole enhances π-π stacking interactions.
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (5c) Benzothiazole-thioether Benzothiazole linked via thioether to pyrazole; cyano and amino groups Not provided Thioether linkage increases hydrophobicity; cyano group may influence electronic density.

Key Structural Insights:

Heterocyclic Core Variations: The target compound’s benzothiadiazole core differs from benzimidazole (), thiadiazine (), and benzothiazole () in electronic properties and hydrogen-bonding capacity. Benzothiadiazole’s electron deficiency may favor interactions with electron-rich biological targets. Pyrazole substituents vary widely: methylpyrazole (target compound), nitropyrazole (), and aminopyrazole () influence reactivity and binding modes.

Functional Group Impact: The naphthyl group in BG14975 () introduces hydrophobicity, contrasting with the polar benzothiadiazole in the target compound.

Synthetic Approaches :

  • Carboxamide coupling (e.g., EDC/HOBt in ) is a common method for similar compounds.
  • Triethylamine-mediated nucleophilic substitutions are used for thioether linkages ().

Biological Activity

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole core linked to a pyrazole and pyridine moiety. Its molecular formula is C18H16N4O2SC_{18}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 368.41 g/mol. The presence of multiple heterocycles suggests diverse interactions with biological targets.

Structural Characteristics

FeatureDescription
Molecular Formula C18H16N4O2SC_{18}H_{16}N_{4}O_{2}S
Molecular Weight 368.41 g/mol
Key Functional Groups Pyrazole, pyridine, benzothiadiazole

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been evaluated against various strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a comparative study, several derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common pathogens:

Compound IDMIC (µM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli
3fVariesCandida spp.

The compound 3g demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines have indicated that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells. For example, derivatives showed IC50 values less than 5 µM against HL-60 human promyelocytic leukemia cells .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with growth and proliferation.

Molecular docking studies have illustrated that the compound forms strong interactions with target proteins such as DNA gyrase, indicating its potential as an antibacterial agent .

Research Findings and Future Directions

Research continues to explore the full potential of this compound in various therapeutic areas. The unique structural features provide a basis for developing new derivatives with enhanced efficacy and safety profiles.

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